molecular formula C22H15ClN4O2 B3909284 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline CAS No. 6049-92-9

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline

Cat. No.: B3909284
CAS No.: 6049-92-9
M. Wt: 402.8 g/mol
InChI Key: DQJAJWGJRWBVNS-WYMPLXKRSA-N
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Description

The compound 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline is a quinazoline derivative featuring a hydrazinylidene moiety linked to a 1,3-benzodioxole group. Its molecular framework includes:

  • Quinazoline core: A nitrogen-containing heterocycle with demonstrated pharmacological relevance, including kinase inhibition and anticancer activity .
  • 6-Chloro substituent: Enhances electrophilicity and may improve binding affinity in biological targets.
  • 4-Phenyl group: Contributes to hydrophobic interactions in receptor binding.
  • (2E)-Hydrazinylidene-1,3-benzodioxole: The benzodioxole moiety (a methylenedioxy bridge) is associated with metabolic stability and enhanced bioavailability in medicinal chemistry .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloro-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-16-7-8-18-17(11-16)21(15-4-2-1-3-5-15)26-22(25-18)27-24-12-14-6-9-19-20(10-14)29-13-28-19/h1-12H,13H2,(H,25,26,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJAJWGJRWBVNS-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417399
Record name BAS 00163881
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-92-9
Record name BAS 00163881
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline typically involves the condensation of appropriate hydrazine derivatives with quinazoline precursors. The reaction conditions often include:

    Condensation Reaction: The reaction between hydrazine derivatives and quinazoline precursors is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction, depending on the specific reactants involved.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline core or benzodioxole moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazinylidene derivatives and quinazoline analogs. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features Reference
2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline Quinazoline 6-Cl, 4-Ph, (2E)-benzodioxole-hydrazinyl C₂₂H₁₆ClN₃O₂ 413.84 Combines quinazoline’s rigidity with benzodioxole’s metabolic stability. -
5-[(2E)-2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazino]-6-[4-(pentyloxy)phenyl]-3(2H)-pyridazinone Pyridazinone 3-Cl, 4-OH, 5-OCH₃, 4-pentyloxy-phenyl C₂₃H₂₅ClN₄O₄ 456.93 Pyridazinone core with polar substituents; potential solubility challenges.
2-Allyl-6-[(E)-{[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]phenol Triazole-thione Allyl, 4-ethoxyphenyl, sulfanyl group C₂₀H₂₀N₄O₂S 396.47 Sulfanyl group enhances metal-binding capacity; allyl may improve reactivity.
3-Amino-6-iodo-2-(phenoxymethyl)quinazolin-4(3H)-one Quinazolinone 6-I, phenoxymethyl, 3-NH₂ C₁₅H₁₂IN₃O₂ 409.18 Iodo substituent enables radiolabeling; amino group aids functionalization.
(2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine Hydrazine 2,3-Cl₂, CF₃, phenylethylidene C₁₆H₁₂Cl₂F₃N₂ 375.18 Trifluoromethyl group improves lipophilicity and bioavailability.

Key Observations

Core Heterocycle Diversity: Quinazoline (target compound) vs. Pyridazinones and triazoles offer distinct electronic profiles, affecting binding kinetics.

Substituent Effects: Chlorine vs. Iodo: The target’s 6-Cl may enhance electrophilicity compared to 6-I in ’s quinazolinone, which is bulkier and suitable for halogen bonding . Benzodioxole vs.

Functional Groups: Hydrazinylidene moieties are common across all compounds, enabling Schiff base formation or metal coordination.

Synthetic Approaches: Hydrazones are typically synthesized via condensation of hydrazines with carbonyl compounds (e.g., ’s method using ethanol and acetic acid) . The target compound likely follows similar protocols.

Potential Applications: Quinazoline derivatives (target, ) are explored for kinase inhibition, while hydrazones () are studied as ligands or organocatalysts .

Contradictions and Limitations

  • ’s compound has a pyridazinone core with polar groups (OH, OCH₃), which may reduce bioavailability compared to the target’s benzodioxole .
  • The trifluoromethyl group in ’s hydrazine derivative offers superior lipophilicity but may introduce metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline
Reactant of Route 2
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-chloro-4-phenylquinazoline

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